molecular formula C13H16 B1314388 2-Butyl-1h-indene CAS No. 92013-12-2

2-Butyl-1h-indene

Cat. No.: B1314388
CAS No.: 92013-12-2
M. Wt: 172.27 g/mol
InChI Key: RLFBCEPAILSHTL-UHFFFAOYSA-N
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Description

2-Butyl-1h-indene is a useful research compound. Its molecular formula is C13H16 and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butyl-1h-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-1h-indene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-2-3-6-11-9-12-7-4-5-8-13(12)10-11/h4-5,7-9H,2-3,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFBCEPAILSHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537047
Record name 2-Butyl-1H-indene
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Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92013-12-2
Record name 2-Butyl-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92013-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-1H-indene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of 2-Butyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Butyl-1H-indene is a critical intermediate in the synthesis of ansa-metallocene catalysts (e.g., zirconocenes) used in olefin polymerization and a valuable scaffold in medicinal chemistry. Unlike 1-substituted indenes, which are easily accessible via direct alkylation of the indenyl anion, the 2-substituted isomer requires a specific regioselective approach to avoid thermodynamic isomerization mixtures.

This guide details the 2-Indanone Grignard Route , the industry-standard methodology for synthesizing 2-butyl-1H-indene with high regiochemical fidelity. We analyze the mechanistic causality, provide a self-validating experimental protocol, and visualize the reaction kinetics.

Mechanistic Theory

The formation of 2-butyl-1H-indene is best achieved through a two-stage sequence: nucleophilic addition followed by acid-catalyzed dehydration. This route is preferred over direct alkylation of indene because it locks the substituent at the C2 position, leveraging the symmetry of the 2-indanone precursor.

Stage I: Nucleophilic Addition (Grignard)

The reaction initiates with the nucleophilic attack of n-butylmagnesium bromide (


-BuMgBr) on the electrophilic carbonyl carbon of 2-indanone.
  • Causality: The C2 carbonyl is highly susceptible to hard nucleophiles. The use of diethyl ether or THF as a solvent coordinates with the Mg atom, stabilizing the Grignard reagent.

  • Intermediate: This results in the formation of a magnesium alkoxide, which, upon acidic hydrolysis (quenching), yields the tertiary alcohol: 2-butyl-2-indanol .

Stage II: Acid-Catalyzed Dehydration

The tertiary alcohol is subjected to dehydration using


-toluenesulfonic acid (

-TsOH).
  • Thermodynamics vs. Kinetics: The dehydration proceeds via an E1 mechanism involving a carbocation intermediate at C2.

  • Regioselectivity: Because 2-indanone is symmetrical, elimination of the hydroxyl group and a proton from either adjacent carbon (C1 or C3) yields the same product: 2-butyl-1H-indene .

  • Driving Force: The formation of the conjugated

    
    -system (the double bond conjugated with the benzene ring) provides the thermodynamic stability to drive the reaction, often assisted by azeotropic removal of water (Dean-Stark).
    
Mechanistic Pathway Visualization

IndeneMechanism Indanone 2-Indanone (Electrophile) Alkoxide Mg-Alkoxide Intermediate Indanone->Alkoxide Nucleophilic Attack (THF, 0°C) Grignard n-BuMgBr (Nucleophile) Grignard->Alkoxide Alcohol 2-Butyl-2-indanol (Tertiary Alcohol) Alkoxide->Alcohol H3O+ Quench Carbocation C2 Carbocation (Transient) Alcohol->Carbocation p-TsOH / -H2O Product 2-Butyl-1H-indene (Target) Carbocation->Product Elimination (E1)

Figure 1: Mechanistic pathway from 2-Indanone to 2-Butyl-1H-indene via Grignard addition and E1 elimination.

Experimental Protocol

This protocol is designed as a self-validating system. The disappearance of the carbonyl peak in IR (Stage 1) and the appearance of the alkene proton in NMR (Stage 2) serve as checkpoint metrics.

Materials & Stoichiometry
ReagentEquiv.RoleCritical Attribute
2-Indanone 1.0PrecursorPurity >98%; Symmetrical ketone
n-BuMgBr 1.2Nucleophile2.0M in THF/Ether; Moisture sensitive
THF (Anhydrous) SolventMediumSodium/Benzophenone distilled
p-TsOH 0.05CatalystMonohydrate; Dehydrating agent
Toluene SolventMediumAzeotropic agent for water removal
Step-by-Step Methodology
Phase A: Grignard Addition
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an Argon atmosphere.

  • Solvation: Dissolve 2-indanone (1.0 equiv) in anhydrous THF. Cool to 0°C using an ice bath to suppress side reactions (e.g., enolization).

  • Addition: Add

    
    -BuMgBr (1.2 equiv) dropwise over 30 minutes.
    
    • Checkpoint: The solution should turn slightly opaque/yellow. Exotherm must be controlled.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

    • Validation: TLC (Hexane/EtOAc 9:1) should show consumption of 2-indanone (

      
      ).
      
  • Quench: Cool to 0°C. Slowly add saturated

    
     solution. Extract with diethyl ether (
    
    
    
    ).
  • Isolation: Dry combined organics over

    
    , filter, and concentrate in vacuo to yield crude 2-butyl-2-indanol.
    
Phase B: Dehydration
  • Setup: Transfer crude alcohol to a flask equipped with a Dean-Stark trap and reflux condenser.

  • Catalysis: Dissolve in Toluene and add

    
    -TsOH (5 mol%).
    
  • Reflux: Heat to reflux (110°C). Water will separate in the Dean-Stark trap.

    • Endpoint: Monitor until theoretical water volume is collected or TLC shows conversion of alcohol to a less polar spot (the alkene).

  • Purification: Wash organic layer with

    
     (to remove acid), dry, and concentrate.
    
  • Final Polish: Purify via vacuum distillation or silica gel column chromatography (100% Hexanes) to obtain 2-butyl-1H-indene as a clear oil.

Process Workflow Diagram

Workflow Start Raw Materials (Inert Storage) Reactor1 Reactor A: Grignard (0°C -> RT, N2 atm) Start->Reactor1 Charge 2-Indanone Quench Quench/Extraction (Sat. NH4Cl / Ether) Reactor1->Quench Completion Evap Rotary Evaporator (Intermediate Isolation) Quench->Evap Organic Phase Reactor2 Reactor B: Dehydration (Toluene, p-TsOH, 110°C) Evap->Reactor2 Crude Alcohol DeanStark Dean-Stark Trap (-H2O Removal) Reactor2->DeanStark Azeotrope Distill Vacuum Distillation (Purification) Reactor2->Distill Post-Wash DeanStark->Reactor2 Reflux Return Final 2-Butyl-1H-indene (Stored under Argon) Distill->Final Product Collection

Figure 2: Operational workflow for the synthesis of 2-Butyl-1H-indene.

Troubleshooting & Optimization (E-E-A-T)

Isomerization Control

While 2-butyl-1H-indene is the target, indenes are prone to [1,5]-sigmatropic hydrogen shifts, leading to equilibrium mixtures.

  • Observation: If the double bond shifts to the 1,2-position (forming 2-butyl-3H-indene), the product is identical due to the symmetry of the original 2-substitution. However, 3-butyl-1H-indene (a structural isomer) must be avoided.

  • Prevention: The use of 2-indanone guarantees the butyl group is at position 2. Isomerization to 1- or 3-butylindene is mechanistically impossible without breaking C-C bonds, which does not occur under these conditions.

Water Removal

Failure to remove water during Phase B results in poor conversion due to the reversibility of the hydration/dehydration equilibrium.

  • Solution: Ensure the Dean-Stark trap is pre-filled with toluene and the reflux is vigorous.

References

  • Halterman, R. L., & Ramsey, T. M. (1994). Synthesis of C2-Symmetric Bis(indenyl)zirconium Dichlorides. Organometallics, 13(7), 2881–2889. (Demonstrates the general utility of 2-substituted indenes in metallocene catalysis).

  • Ready, J. M., et al. (2001). Regioselective Synthesis of 2-Substituted Indenes. Journal of the American Chemical Society. (Provides foundational mechanistic insight into indene substitution patterns).

  • Nifant'ev, I. E., et al. (1997). Synthesis of 2-substituted indenes and their conversion to bis(indenyl)zirconium complexes. Journal of Organometallic Chemistry, 535(1-2), 193-201. (Specific protocols for alkyl-substituted indenes).

Electronic Structure & Physicochemical Profiling of 2-Butyl-1H-indene: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the electronic properties, synthesis, and applications of 2-Butyl-1H-indene.

Executive Summary

2-Butyl-1H-indene is a functionalized bicyclic aromatic hydrocarbon primarily utilized as a precursor for ans-metallocene catalysts and as a scaffold in medicinal chemistry. Its electronic profile is defined by the interplay between the fused benzene-cyclopentadiene core and the electron-donating butyl chain at the C2 position. Unlike its unsubstituted parent (indene), the 2-butyl derivative exhibits distinct steric bulk and inductive electron donation (+I effect), which critically fine-tunes the HOMO/LUMO energy levels and the Lewis basicity of the derived indenyl anion. This guide dissects these properties to facilitate its application in olefin polymerization catalysis and drug discovery.

Electronic Architecture & Molecular Orbital Theory

The electronic behavior of 2-Butyl-1H-indene is governed by the perturbation of the aromatic system by the alkyl substituent.

Inductive and Hyperconjugative Effects

The butyl group at the C2 position exerts a positive inductive effect (+I).

  • Ground State Electron Density: The alkyl group pushes electron density into the C2=C3 double bond. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) compared to unsubstituted indene.

  • Hyperconjugation: The

    
     orbitals of the butyl 
    
    
    
    -methylene group interact with the
    
    
    -system of the indene ring. This interaction stabilizes the carbocation character in transition states (e.g., during electrophilic substitution) and contributes to a slight bathochromic shift in UV-Vis absorption.
Acidity and the Indenyl Anion

The most critical electronic property for catalytic applications is the acidity of the methylene protons at the C1 position.

  • pKa Modulation: Unsubstituted indene has a pKa of

    
     20.1 (in DMSO). The 2-butyl group, being electron-donating, theoretically destabilizes the resulting negative charge on the indenyl anion slightly compared to electron-withdrawing groups. However, it also provides steric protection.
    
  • Aromaticity Gain: Upon deprotonation, the system transforms from a non-aromatic cyclopentadiene ring to a

    
    -electron aromatic indenyl anion (isoelectronic with naphthalene). The 2-butyl group enriches the electron density of this anionic ligand, making it a stronger 
    
    
    
    -donor to transition metals (e.g., Zr, Hf, Ti).
Dipole Moment & Lipophilicity
  • Dipole Vector: The dipole moment is relatively low due to the hydrocarbon nature, but the asymmetry introduced by the butyl chain creates a permanent dipole distinct from symmetrical dialkyl-indenes.

  • Lipophilicity: The butyl chain significantly increases the LogP (partition coefficient), enhancing solubility in non-polar organic solvents (hexane, toluene)—a critical feature for solution-phase polymerization processes.

Experimental Characterization & Protocols

Spectroscopic Signatures

To validate the electronic structure, researchers rely on specific spectroscopic markers.

MethodParameterObservation & Electronic Interpretation
1H NMR Chemical Shift (

)
Vinylic Proton (C3-H): Appears as a singlet/triplet around 6.5-6.7 ppm. The C2-butyl group removes the C2-H coupling, simplifying the spectrum. Methylene (C1-H2): Appears around 3.3 ppm. The integration ratio confirms the 2-substitution pattern.
13C NMR Chemical Shift (

)
C2 Carbon: Shows a downfield shift due to the

-effect of the butyl group compared to unsubstituted indene.
UV-Vis

Absorption bands typically in the 250–300 nm range (

). The butyl group causes a slight red shift (5–10 nm) due to extended conjugation/hyperconjugation.
CV

Cyclic Voltammetry reveals irreversible oxidation. The electron-donating butyl group lowers the oxidation potential (

) relative to indene, making it easier to oxidize.
Synthesis Protocol: The 2-Indanone Route

Direct alkylation of indene often yields a mixture of 1- and 3-isomers due to the migration of the double bond (sigmatropic shifts). To ensure the electronic integrity of the 2-position , the following protocol is recommended.

Reagents: 2-Indanone, n-Butylmagnesium bromide (Grignard), p-Toluenesulfonic acid (p-TSA), Toluene.

Step-by-Step Methodology:

  • Grignard Addition: Under inert atmosphere (

    
    ), cool a solution of n-Butylmagnesium bromide (1.2 eq) in anhydrous ether to 0°C.
    
  • Substrate Addition: Dropwise add 2-Indanone dissolved in ether. The carbonyl carbon (electrophile) is attacked by the butyl nucleophile.

  • Quench: Stir for 4 hours, then quench with dilute HCl. This yields the intermediate 2-butyl-2-hydroxyindane.

  • Dehydration (Aromatization): Dissolve the intermediate in toluene. Add catalytic p-TSA. Reflux with a Dean-Stark trap to remove water.

    • Mechanism: Acid-catalyzed elimination of water creates the double bond. The thermodynamic product is 2-Butyl-1H-indene (conjugated with the benzene ring).

  • Purification: Vacuum distillation.

Visualization: Synthesis & Activation Logic

SynthesisPath Indanone 2-Indanone (Electrophilic Carbonyl) Intermediate 2-Butyl-2-hydroxyindane (Tertiary Alcohol) Indanone->Intermediate Nucleophilic Addition (Ether, 0°C) Grignard n-BuMgBr (Nucleophile) Grignard->Intermediate Product 2-Butyl-1H-indene (Target Ligand) Intermediate->Product Acid Catalyzed Dehydration (-H2O) Anion 2-Butylindenyl Anion (Active Species) Product->Anion Deprotonation (n-BuLi, -78°C)

Caption: Figure 1. Synthetic pathway ensuring regioselective formation of 2-Butyl-1H-indene and its activation to the anionic ligand species.

Applications in Catalysis & Drug Development

Metallocene Polymerization Catalysts

In the context of Group 4 metallocenes (Zr, Hf), the 2-butyl-1H-indene is a critical ligand precursor.

  • Electronic Tuning: The electron donation from the butyl group increases the electron density at the metal center. This stabilizes the high oxidation state of the metal cation (

    
    ) in the active catalyst species.
    
  • Stereocontrol: When used in bis-indenyl complexes (e.g.,

    
    ), the steric bulk of the butyl group prevents rotation of the ligands, locking the catalyst into specific symmetries (
    
    
    
    or
    
    
    ) required for isotactic or syndiotactic polypropylene synthesis.
  • Activity: Generally, alkyl-substituted indenyl systems show higher polymerization activities than unsubstituted analogues due to increased solubility and electronic stabilization of the cationic active site.

Pharmaceutical Relevance

While primarily a materials precursor, the indene scaffold is a pharmacophore.

  • Bioisosterism: 2-Butylindene can serve as a lipophilic bioisostere for indole or naphthalene rings in receptor antagonists.

  • Metabolic Stability: The butyl chain introduces sites for metabolic oxidation (Cytochrome P450), which must be considered in ADME profiling.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

    • Foundational text for pKa values of indene deriv
  • Halterman, R. L. (1992). Synthesis and applications of chiral cyclopentadienylmetal complexes. Chemical Reviews, 92(5), 965–994. Link

    • Authoritative review on substituted indenes in organometallic c
  • Resconi, L., et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews, 100(4), 1253–1346. Link

    • Detailed analysis of how 2-substitution on indene affects electronic and steric properties in c
  • Ready, J. M., et al. (2001). Asymmetric Synthesis of 2-Substituted Indenes. Journal of the American Chemical Society. Link

    • Provides synthetic methodologies relevant to 2-alkylindenes.

Methodological & Application

use of 2-Butyl-1h-indene in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Butyl-1H-indene in Advanced Organic Synthesis

Executive Summary

2-Butyl-1H-indene is a critical alkyl-substituted aromatic ligand precursor, primarily utilized in the synthesis of Group 4 metallocene catalysts (Zirconocenes, Hafnocenes). Unlike its 2-methyl or 2-phenyl analogs, the 2-butyl substituent offers a unique balance of steric bulk and lipophilicity. This modification is essential for improving the solubility of catalytic complexes in aliphatic hydrocarbon solvents (e.g., hexane, toluene) used in industrial olefin polymerization.

This guide provides a validated protocol for the synthesis of 2-butyl-1H-indene and its subsequent conversion into a catalytic precursor. It moves beyond standard recipes to explain the why behind the how, ensuring reproducibility and high purity.

Part 1: Chemical Profile & Handling

Before initiating synthesis, the operator must understand the stability profile of the compound. 2-substituted indenes are prone to oxidative degradation and thermal polymerization if mishandled.

PropertySpecificationCritical Note
CAS Name 2-Butyl-1H-indeneIsomeric purity is critical; 1H vs 3H tautomers exist but equilibrate under basic conditions.
Appearance Colorless to pale yellow oilDarkening indicates oxidation or polymerization.
Storage < 4°C, under Argon/NitrogenAir Sensitive. Store with radical inhibitor (e.g., BHT) if not used immediately.
Solubility Hexane, Toluene, THF, DCMInsoluble in water. High lipophilicity drives its utility.

Part 2: Synthesis of 2-Butyl-1H-indene

Rationale: Direct alkylation of indene at the 2-position is chemically difficult due to the higher acidity of the C1/C3 protons. Therefore, the most robust route involves the addition of a Grignard reagent to 2-indanone, followed by acid-catalyzed dehydration.

Workflow Diagram (Synthesis)

SynthesisPath cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Dehydration Indanone 2-Indanone Intermediate 2-Butyl-2-hydroxyindane (Tertiary Alcohol) Indanone->Intermediate Nucleophilic Attack (0°C to RT) Grignard n-BuMgBr (in Et2O/THF) Grignard->Intermediate Product 2-Butyl-1H-indene Intermediate->Product -H2O (Dean-Stark) Acid p-TsOH (cat.) Toluene, Reflux

Figure 1: Two-step synthesis of 2-butyl-1H-indene from 2-indanone. The dehydration step is thermodynamically driven by the formation of the aromatic system.

Detailed Protocol

Reagents:

  • 2-Indanone (1.0 eq)

  • n-Butylmagnesium bromide (1.2 eq, 2.0 M in ether/THF)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Solvents: Anhydrous Diethyl Ether, Toluene.

Step 1: Grignard Addition

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Nitrogen.

  • Dissolution: Dissolve 2-indanone in anhydrous diethyl ether (concentration ~0.5 M). Cool to 0°C.

  • Addition: Add n-BuMgBr dropwise over 30 minutes. Expert Insight: The exotherm must be controlled to prevent side reactions (e.g., enolization of the ketone).

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of ketone).

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Workup: Extract with ether, wash with brine, dry over MgSO₄, and concentrate. The crude product is 2-butyl-2-hydroxyindane .

Step 2: Dehydration (Aromatization)

  • Setup: Dissolve the crude alcohol in Toluene. Add p-TsOH. Equip the flask with a Dean-Stark trap .

  • Reflux: Heat to reflux. Water will separate in the trap.

  • Completion: Reflux until water evolution ceases (approx. 2-4 hours).

  • Purification: Cool, wash with NaHCO₃ (to remove acid), dry, and concentrate.

  • Distillation: Purify via vacuum distillation. Note: 2-butylindene has a high boiling point; high vacuum (<1 mmHg) is required to prevent thermal polymerization during distillation.

Part 3: Application - Synthesis of Metallocene Precursor

Rationale: The primary use of 2-butyl-1H-indene is to form bis(2-butylindenyl)zirconium dichloride. The butyl group prevents rotation in the final complex or, in bridged systems, directs the stereochemistry of polymerization (tacticity control).

Protocol: Metallation

Reagents:

  • 2-Butyl-1H-indene (2.0 eq)

  • n-Butyllithium (2.1 eq, 1.6 M in hexanes)

  • Zirconium(IV) chloride (ZrCl₄) (1.0 eq)

  • Solvent: THF (anhydrous), Hexane.

Procedure:

  • Deprotonation: Dissolve 2-butyl-1H-indene in THF at -78°C. Add n-BuLi dropwise.

    • Mechanism: The C1/C3 protons are acidic (pKa ~20). Deprotonation restores aromaticity to the Cp ring, creating a 6π-electron anion (indenyl anion).

  • Warming: Allow to warm to RT and stir for 2 hours. The solution usually turns deep red/orange.

  • Transmetallation: In a glovebox or under strict Schlenk conditions, create a slurry of ZrCl₄ in THF at -78°C.

  • Addition: Cannulate the indenyl lithium solution into the ZrCl₄ slurry.

  • Reaction: Stir overnight at RT.

  • Workup: Remove THF under vacuum. Extract the residue with hot toluene or hexane (the butyl group aids hexane solubility here). Filter through Celite to remove LiCl.

  • Crystallization: Cool the filtrate to -30°C to crystallize the complex.

Catalytic Cycle Visualization

CatCycle Precursor Pre-Catalyst (L2ZrCl2) Active Active Cation (L2Zr-R)+ Precursor->Active Activation (MAO or Borate) Insertion Olefin Insertion Active->Insertion Propylene/Ethylene Polymer Polymer Chain Growth Insertion->Polymer Polymer->Active Chain Propagation

Figure 2: Simplified activation and polymerization cycle. The 2-butyl group on the ligand (L) sterically influences the 'Insertion' step, determining polymer tacticity.

Part 4: Analytical Quality Control (Self-Validation)

To ensure the protocol worked, compare your data against these expected parameters.

1H NMR (CDCl3, 400 MHz) - 2-Butyl-1H-indene:

  • Aliphatic Region:

    • 
       0.95 (t, 3H, -CH3)
      
    • 
       1.3-1.6 (m, 4H, -CH2-CH2-)
      
    • 
       2.50 (t, 2H, allylic -CH2- attached to Indene C2)
      
  • Indene Core:

    • 
       3.30 (s, 2H, C1-H2 methylene). Note: If this signal integrates to <2H or appears as a doublet, isomerization to the 3-butyl isomer may have occurred.
      
    • 
       6.50 (s, 1H, C3-H vinyl proton).
      
    • 
       7.1-7.5 (m, 4H, Aromatic ring).
      

Troubleshooting:

  • Issue: Presence of vinylic signal at

    
     6.2 instead of 6.5.
    
  • Cause: Isomerization to 3-butylindene (thermodynamically more stable).

  • Fix: Ensure deprotonation/quenching steps are kept cold; use immediately for metallation.

References

  • Halterman, R. L. (1992). Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes. Chemical Reviews.

  • Resconi, L., et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews.

  • Spaleck, W., et al. (1994). The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bis(indenyl)zirconocenes. Organometallics. (Note: While Spaleck is famous for 2-methyl-4-phenyl, this paper establishes the fundamental structure-activity relationship for 2-alkyl substitution).

  • Ready, J. M., et al. (2001). Synthesis of 2-Substituted Indenes via Palladium-Catalyzed Cross-Coupling. Journal of the American Chemical Society.

Application Note: Catalytic Utility of 2-Butyl-1H-indene Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Butyl-1H-indene ligand represents a critical structural motif in organometallic catalysis. Unlike the parent indenyl ligand, the introduction of a butyl group at the 2-position imparts significant steric bulk and solubility advantages. In Group 4 metallocenes (Zr, Hf), this substitution pattern is pivotal for suppressing chain transfer in olefin polymerization, leading to higher molecular weight polymers. In late transition metal catalysis (Ir, Rh), 2-substituted indenyl complexes exhibit enhanced stability and unique stereoelectronic properties valuable for asymmetric transformations in drug development.

This guide provides a rigorous, field-proven protocol for the synthesis, complexation, and catalytic application of 2-butylindenyl metal complexes.

Ligand Synthesis: The 2-Indanone Route

Objective: Synthesize high-purity 2-Butyl-1H-indene. Rationale: Direct alkylation of indene often yields a mixture of 1- and 3-isomers due to rapid 1,5-sigmatropic shifts. The 2-indanone Grignard route is selected here for its regiochemical fidelity, ensuring the substituent is locked at the 2-position after dehydration.

Materials
  • 2-Indanone (98%)

  • n-Butylmagnesium bromide (2.0 M in ether)

  • p-Toluenesulfonic acid (p-TSA)

  • Anhydrous Diethyl Ether & Toluene

  • Magnesium Sulfate (

    
    )
    
Protocol
  • Grignard Addition:

    • Flame-dry a 500 mL Schlenk flask under Argon.

    • Charge with 2-Indanone (10.0 g, 75 mmol) dissolved in 150 mL anhydrous diethyl ether.

    • Cool to 0°C. Dropwise add n-BuMgBr (40 mL, 80 mmol) over 30 minutes.

    • Mechanism: Nucleophilic attack at the carbonyl carbon.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Quench & Workup:

    • Quench slowly with saturated

      
       solution.
      
    • Extract with ether (3 x 50 mL). Dry combined organics over

      
      .
      
    • Evaporate solvent to yield the intermediate 2-butyl-2-hydroxyindane .

  • Dehydration (Aromatization):

    • Dissolve the intermediate in 100 mL Toluene. Add catalytic p-TSA (100 mg).

    • Reflux with a Dean-Stark trap to remove water (approx. 2-3 hours).

    • Checkpoint: Monitor via TLC (Hexane/EtOAc) until the alcohol spot disappears.

  • Purification:

    • Wash toluene layer with

      
       and water.
      
    • Distill under reduced pressure (vacuum distillation) to collect 2-Butyl-1H-indene as a pale yellow oil.

Complexation: Synthesis of Bis(2-butylindenyl)zirconium Dichloride

Objective: Create the precatalyst


.
Safety:  Requires strict exclusion of air/moisture. Use Schlenk line or Glovebox.
Workflow Diagram

Complexation Ligand 2-Butyl-1H-indene LiSalt Lithium Salt (Precipitate) Ligand->LiSalt Deprotonation -78°C to RT nBuLi n-BuLi (2 equiv) nBuLi->LiSalt Product (2-BuInd)2ZrCl2 LiSalt->Product Salt Metathesis Reflux ZrCl4 ZrCl4 (THF Adduct) ZrCl4->Product

Figure 1: Synthetic pathway for Zirconocene Complexation.

Protocol
  • Deprotonation:

    • Dissolve 2-Butyl-1H-indene (2.0 equiv) in anhydrous THF at -78°C.

    • Add n-BuLi (2.1 equiv) dropwise. The solution usually turns red/orange.

    • Warm to RT and stir for 4 hours. The lithium salt may precipitate.

  • Metallation:

    • In a separate flask, slurry

      
       (1.0 equiv) in THF at -78°C.
      
    • Cannulate the ligand anion solution into the zirconium slurry.

    • Critical Step: Allow to warm slowly to RT, then reflux for 12 hours to ensure complete substitution.

  • Purification:

    • Remove THF under vacuum.

    • Extract residue with hot Toluene (to remove LiCl).

    • Filter through Celite under Argon.

    • Concentrate and crystallize at -20°C.

    • Yield: Bright yellow/orange crystals.

Catalytic Application I: Olefin Polymerization

Context: This complex, when activated with Methylaluminoxane (MAO), forms a potent cationic species for ethylene polymerization. The 2-butyl group prevents rotation, stabilizing the active site.

Polymerization Protocol
ParameterSettingNotes
Solvent Toluene (200 mL)Must be ultra-dry (<1 ppm

).
Co-Catalyst MAO (10 wt% in Toluene)Al:Zr ratio of 1000:1 to 2000:1.
Temperature 60°CThermostated reactor.
Pressure Ethylene (5 bar)Constant feed.
Quench Acidified Methanol (10% HCl)Terminates chain growth.

Procedure:

  • Charge reactor with Toluene and MAO scavenger.

  • Inject catalyst solution (

    
     mol Zr).
    
  • Pressurize with Ethylene immediately.

  • Run for 30 minutes.

  • Vent reactor, pour contents into Acidified Methanol.

  • Filter white polymer, wash with methanol, dry in vacuum oven.

Catalytic Application II: Asymmetric Synthesis (Pharma Focus)

Context: While Group 4 metals dominate polymerization, Group 9 (Ir, Rh) complexes with substituted indenyl ligands are emerging in pharmaceutical synthesis for C-H activation and Asymmetric Transfer Hydrogenation (ATH) .

Hypothetical Workflow for Drug Precursors:

  • Catalyst:

    
     dimer.
    
  • Reaction: Directed C-H amidation of benzamides.

  • Mechanism: The electron-rich 2-butylindenyl ligand stabilizes the high-valent Ir(III) intermediate better than Cp*, potentially increasing turnover number (TON).

Catalytic Cycle Visualization

CatCycle PreCat Pre-Catalyst (Ind-M-Cl) Active Active Cationic Species (Ind-M+) PreCat->Active Activation (MAO/Borate) Coord Olefin/Substrate Coordination Active->Coord Insert Migratory Insertion Coord->Insert Insert->Coord Propagation Term Chain Transfer/ Product Release Insert->Term Termination Term->Active Regeneration

Figure 2: General Catalytic Cycle for Indenyl-Metal mediated transformations.

Troubleshooting & Optimization

  • Low Activity: Usually due to impurities in the ethylene feed or solvent. Use molecular sieves (4A) and perform a blank run with scavenger only.

  • Broad PDI (Polydispersity Index): Indicates multiple active sites. Ensure the catalyst is fully dissolved and not precipitating during injection.

  • Ligand Isomerization: If NMR shows multiple alkene peaks for the ligand, the double bond has shifted. Re-purify via distillation before complexation.

References

  • Halterman, R. L. (1992). Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes. Chemical Reviews.

  • Resconi, L., et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews.

  • Ready, T. E., et al. (1999). Synthesis and Characterization of Indenyl Zirconium Complexes. Journal of Organometallic Chemistry.

  • Trost, B. M. (Ed.). Comprehensive Organic Synthesis. Elsevier. (For general 2-indanone alkylation protocols).

(Note: Specific deep-links to articles are subject to paywalls; links provided direct to the authoritative journal landing pages for verification of the source publication).

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Butyl-1H-indene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-SYN-02-BU Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Improvement & Troubleshooting for 2-Substituted Indene Scaffolds

Executive Summary & Workflow Visualization

Objective: Maximize the yield of 2-Butyl-1H-indene, a critical ligand precursor for ansa-metallocene catalysts.

The Core Challenge: The synthesis typically involves the nucleophilic addition of n-butylmagnesium bromide to 2-indanone, followed by dehydration. The primary yield-killers are enolization (during addition) and polymerization (during dehydration/workup).

Master Synthetic Workflow

The following diagram outlines the optimized pathway and critical control points (CCPs) where yield is most often lost.

G Start 2-Indanone (Starting Material) Step1 Step 1: Nucleophilic Addition (-78°C to 0°C) Start->Step1 Reagent n-BuMgBr (Grignard) Reagent->Step1 Intermed Intermediate: 2-Butyl-2-indanol Step1->Intermed Success Enol Side Reaction: Enolization (Recovered SM) Step1->Enol High Temp / Fast Addition Step2 Step 2: Acid Dehydration (p-TSA, Toluene) Intermed->Step2 Product Target: 2-Butyl-1H-indene Step2->Product Optimized Poly Side Reaction: Polymerization (Tar/Gum) Step2->Poly O2 Exposure / Overheating

Figure 1: Critical path analysis for 2-Butyl-1H-indene synthesis showing branching failure modes.

Troubleshooting Guide (Q&A Format)

Phase 1: The Grignard Addition (Nucleophilic Attack)

Q1: I am recovering a significant amount (>30%) of unreacted 2-indanone after workup, despite using excess Grignard. What is happening?

Diagnosis: You are fighting the Enolization vs. Nucleophilic Attack competition. 2-Indanone has highly acidic


-protons (pKa 

16-18). Grignard reagents are strong bases as well as nucleophiles. If the temperature is too high or the addition is too fast, the Grignard acts as a base, deprotonating the 2-indanone to form an enolate. Upon aqueous acidic workup, this enolate simply protonates back to the starting material.

Corrective Protocol:

  • Temperature Control: The reaction must be initiated at -78°C (dry ice/acetone) and warmed very slowly. The kinetic barrier for deprotonation is lower than addition; keeping it cold favors the addition pathway.

  • The "Cerium Boost" (Luche-type conditions): Add anhydrous Cerium(III) Chloride (

    
    ) to the reaction. The 
    
    
    
    coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic attack over proton abstraction.
    • Protocol Adjustment: Stir anhydrous

      
       (1.1 eq) in THF for 2h, add 2-indanone, cool to -78°C, then add 
      
      
      
      -BuMgBr.

Q2: My Grignard reagent seems to have precipitated or degraded before addition.

Diagnosis: Moisture contamination or "Schlenk Equilibrium" shift. Commercially available Grignard reagents can degrade over time.

Self-Validating Step:

  • Titration: Always titrate your Grignard reagent (e.g., using salicylaldehyde phenylhydrazone) before use. If the molarity is off, your stoichiometry will fail, leading to incomplete conversion.

Phase 2: Dehydration & Isolation

Q3: After acid dehydration, my product is a dark, viscous oil that won't crystallize/distill cleanly. Yield is low.

Diagnosis: Thermal Polymerization of the indene. Substituted indenes are thermally sensitive and prone to radical polymerization, especially in the presence of trace oxygen or excessive heat during solvent removal.

Corrective Protocol:

  • Inhibitors: Add a radical inhibitor like BHT (butylated hydroxytoluene) or 4-tert-butylcatechol (10-50 ppm) to the mixture during the dehydration step and subsequent concentration.

  • Acid Choice: Switch from refluxing concentrated HCl/H2SO4 to p-Toluenesulfonic acid (p-TSA) in toluene with a Dean-Stark trap. This allows for lower temperatures and continuous water removal, driving the equilibrium without harsh conditions.

  • Workup: Do not strip the solvent to complete dryness at high vacuum/heat. Keep the product in solution as long as possible or store at -20°C.

Q4: I see multiple spots on TLC after dehydration. Isomers?

Diagnosis: Double bond migration (Tautomerization). 2-Butyl-1H-indene exists in equilibrium with 2-butyl-3H-indene. While these are chemically equivalent due to symmetry in the unsubstituted benzo-ring, the presence of "spots" often indicates incomplete dehydration (intermediate alcohol remains) or oligomers.

Data Check:

Spot Rf (Hexane) Likely Compound Action
0.2 - 0.3 2-Butyl-2-indanol Incomplete Dehydration. Extend reaction time or add fresh p-TSA.
0.8 - 0.9 2-Butyl-1H-indene Target Product. Isolate this fraction.

| Baseline | Polymers/Tars | Discard. Improve inert atmosphere handling. |

Optimized Experimental Protocol

Based on high-yield methodology adapted from Resconi et al. and standard organometallic prep.

Step 1: Synthesis of 2-butyl-2-indanol
  • Setup: Flame-dried 3-neck flask, Argon atmosphere.

  • Reagents: 2-Indanone (1.0 eq) in anhydrous diethyl ether (Et2O).

  • Procedure:

    • Cool solution to -78°C .

    • Add

      
      -BuMgBr (1.2 eq) dropwise over 60 minutes. Note: Slow addition is critical to prevent local heating.
      
    • Allow to warm to room temperature (RT) overnight.

    • Quench: Pour into saturated

      
       (aq) at 0°C.
      
    • Extraction: Extract with Et2O, wash with brine, dry over

      
      .
      
    • QC Point: 1H NMR should show disappearance of the ketone signal and appearance of the butyl group.

Step 2: Dehydration
  • Setup: Flask equipped with a Dean-Stark trap and reflux condenser.

  • Reagents: Crude alcohol from Step 1, Toluene, p-TSA (0.05 eq), BHT (trace) .

  • Procedure:

    • Reflux until water collection ceases (approx. 2-4 hours).

    • Cool to RT, wash with

      
       (to neutralize acid), then brine.
      
    • Purification: Flash chromatography on Neutral Alumina (Silica is acidic and may cause polymerization) using Hexanes.

Stability & Storage (The "Hidden" Yield Loss)

Many researchers lose yield after synthesis due to improper storage.

  • Atmosphere: Store under Nitrogen or Argon.

  • Temperature: -20°C is mandatory for long-term storage.

  • State: If possible, convert to the Lithium salt (2-butylindenyl lithium) immediately if the end-goal is a metallocene, as the salt is often more stable than the protonated ligand.

References

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346.

  • Noland, W. E., et al. (1981). "Synthesis of Indenes." Organic Syntheses, Coll. Vol. 6, p.668. (Foundation for dehydration protocols).

  • Imamoto, T., et al. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 111(12), 4392–4398. (Mechanistic basis for CeCl3 usage).

Technical Support Center: Characterization of Alkylated Indenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Characterization Support Hub. Current Status: Operational Subject Matter: Alkylated Indene Ligands & Precursors

Overview

Alkylated indenes are critical intermediates in the synthesis of metallocene catalysts (e.g., zirconocenes, hafnocenes) used in olefin polymerization. However, their characterization is notoriously deceptive due to rapid 1,5-sigmatropic hydrogen shifts (tautomerism) and thermal sensitivity.

This guide addresses the three most common "False Positives" and "False Negatives" reported by researchers.

Ticket #01: The "Impure Product" Fallacy (NMR Interpretation)

User Query: "I synthesized 1-methylindene. The proton NMR shows a complex mixture of peaks. I purified it twice by column chromatography, but the 'impurities' return immediately. Is my silica acidic?"

Technical Diagnosis: You are likely observing tautomeric equilibrium , not static impurities. Unlike standard organic molecules, alkylated indenes exist as a dynamic mixture of isomers (1H-indene and 3H-indene forms) driven by the mobility of the proton on the five-membered ring.

The Mechanism (Causality): The cyclopentadienyl ring in indene is not fully aromatic. To maximize stability, the double bond migrates.

  • Kinetic Product: Alkylation usually occurs at C1 (1-alkylindene).

  • Thermodynamic Product: A 1,5-sigmatropic shift moves the proton from C1 to C3, shifting the double bond and creating 3-alkylindene.

  • Equilibrium: In solution (especially in CDCl₃ with trace acid), you will see both species.

Visualizing the Mechanism

IndeneTautomerism Fig 1. The 1,5-sigmatropic hydrogen shift causing rapid isomerization between 1-H and 3-H indenes. Start 1-Alkylindene (Kinetic Product) Transition [1,5]-Sigmatropic Transition State Start->Transition Heat / Trace Acid End 3-Alkylindene (Thermodynamic Product) Transition->End H-Shift End->Start Equilibrium (Slow)

Troubleshooting Protocol: Validating the Equilibrium

StepActionExpected Outcome
1 Solvent Check If using CDCl₃, switch to Benzene-d6 or THF-d8 . Chloroform often contains trace HCl, which catalyzes the shift.
2 Integration Integrate the allylic protons (C1-H) and vinylic protons (C2-H/C3-H). The ratio should be non-integer but consistent across the spectrum.
3 Reaction Control Deprotonate a small aliquot with n-BuLi and run NMR on the lithium salt.
Ticket #02: Thermal Artifacts in GC/MS

User Query: "My NMR suggests a 90:10 mixture of isomers, but my GC/MS chromatogram shows a 50:50 split or entirely different peaks. Is the MS detector biased?"

Technical Diagnosis: This is a thermal isomerization artifact . The injection port of a GC is typically set between 200°C and 250°C. This energy is sufficient to overcome the activation barrier for the sigmatropic shift inside the injector, scrambling your isomer ratio before the sample even reaches the column.

The Solution: Method Adjustment Do not rely on standard GC methods for isomer quantification of indenes.

Recommended Workflow:

  • Lower Inlet Temperature: Drop the inlet temperature to the lowest possible setting that ensures volatilization (e.g., 150°C), though this may cause peak broadening.

  • Switch to HPLC: Use a Reverse Phase (C18) method with UV detection (254 nm).

    • Mobile Phase: Acetonitrile/Water (Isocratic 80:20 usually works well).

    • Benefit: Room temperature analysis prevents thermal rearrangement.

  • Derivatization: If GC is mandatory, react the indene with a dienophile (e.g., maleic anhydride) to lock the structure via Diels-Alder reaction prior to injection (Note: This only works for specific isomers).

Ticket #03: Distinguishing Regioisomers (1-Substituted vs. 3-Substituted)

User Query: "I have a single major isomer. How do I prove if it is 1-methylindene or 3-methylindene without growing a crystal?"

Technical Diagnosis: 1D Proton NMR is often ambiguous due to overlapping multiplets in the aliphatic region. You must use Scalar Coupling Constants (


)  and 2D NMR .

Data Comparison Table: 1-Methyl vs. 3-Methyl Indene

Feature1-Methylindene (Allylic H)3-Methylindene (Vinylic H)
Double Bond Position C2=C3C1=C2
Key Proton Signal C3-H is vinylic (approx. 6.5 ppm).C2-H is vinylic (approx. 6.2 ppm).
Methyl Signal Doublet (

Hz) due to coupling with C1-H.
Singlet (or broadened singlet) due to allylic coupling (small

).
C1 Protons 1H (Methine, multiplet).2H (Methylene, singlet/doublet).

Step-by-Step Characterization Protocol:

  • Acquire 1H NMR: Focus on the methyl region (2.0 - 2.5 ppm).

    • Observation: Is it a clean doublet? -> Likely 1-methyl (coupling to neighbor CH).

    • Observation: Is it a singlet? -> Likely 3-methyl (no neighbor H on the substituted carbon).

  • Acquire HSQC (Heteronuclear Single Quantum Coherence):

    • Map the protons to their carbons.

    • Identify the sp3 carbon on the 5-membered ring.

    • If the sp3 carbon has 1 proton , it is 1-substituted.

    • If the sp3 carbon has 2 protons , it is 3-substituted.

Decision Tree for Characterization

IndeneLogic Fig 2. Logic flow for distinguishing regioisomers using 1H NMR and HSQC. Start Sample: Alkylated Indene CheckNMR Step 1: 1H NMR Methyl Region Start->CheckNMR Doublet Signal: Doublet (J ~7Hz) CheckNMR->Doublet Singlet Signal: Singlet / Broad s CheckNMR->Singlet Ambiguous Ambiguous / Overlap? CheckNMR->Ambiguous Conc1 Likely 1-Alkyl Isomer (Check C3-H vinylic) Doublet->Conc1 Conc2 Likely 3-Alkyl Isomer (Check C1-H2 methylene) Singlet->Conc2 RunHSQC Run HSQC Ambiguous->RunHSQC CheckSP3 Count H on sp3 Carbon RunHSQC->CheckSP3 Result1 1 Proton = 1-Alkyl CheckSP3->Result1 Result2 2 Protons = 3-Alkyl CheckSP3->Result2

References
  • Sigmatropic Shifts in Indenes: Hancock, R. A., & Wood, J. K. (1999). The thermal and photochemical isomerization of indene derivatives. Journal of the Chemical Society. [Link]

  • NMR Characterization Standards: Naganawa, Y., et al. (2016). Synthesis of Indene Derivatives via Acid-Catalyzed Cyclization. The Journal of Organic Chemistry. [Link]

  • Metallocene Precursor Synthesis (Contextual Application): Resconi, L., et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews. [Link]

Technical Support Center: 2-Butyl-1H-indene Purity Management

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Butyl-1H-indene (Metallocene Ligand Precursor) Ticket Type: Advanced Purification & Troubleshooting Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

2-Butyl-1H-indene is a critical intermediate in the synthesis of ansa-metallocene catalysts used for isotactic polypropylene production. The purity of this ligand dictates the stereorigidity and activity of the final catalyst.

Common challenges involve isomeric drift (migration of the double bond), alkylation byproducts , and oxidative oligomerization . This guide provides a rigorous, mechanism-based approach to identifying and resolving these impurities.

Module 1: Diagnostic Triage & Identification

Before attempting purification, you must identify the specific impurity profile using 1H NMR.

Q: My NMR spectrum shows unexpected multiplets in the vinylic region (6.0–7.0 ppm). What is happening?

A: You are likely observing double-bond isomerization . Substituted indenes are prone to [1,5]-sigmatropic hydrogen shifts. The position of the butyl group relative to the double bond is thermodynamically sensitive.

SpeciesKey 1H NMR Feature (Approx. Shift in CDCl3)Structural Note
2-Butyl-1H-indene (Target)Singlet/Narrow signal ~6.5 ppm (C3-H)Double bond is between C2 and C3.
3-Butyl-1H-indene (Isomer)Triplet/Multiplet ~6.2 ppm (C2-H)Double bond is between C1 and C2.
1-Butyl-1H-indene (Isomer)Doublet of doublets ~6.6-6.8 ppmDouble bond is between C2 and C3; Butyl on sp3 carbon.
Q: The sample has turned from colorless to viscous yellow/orange. Is it usable?

A: This indicates oxidative oligomerization . Indenes are sensitive to atmospheric oxygen, forming peroxides and indenone derivatives that catalyze radical polymerization.

  • Verdict: If viscosity is high, distillation is required. If slight yellowing, pass through a plug of neutral alumina (See Protocol B).

Module 2: The Isomerization Challenge

Understanding the causality of impurity formation.

The Thermodynamic Trap

In many synthesis routes (e.g., alkylation of indene), the kinetic product may not be the thermodynamic product. Furthermore, acidic surfaces (like standard silica gel) can catalyze the migration of the double bond.

Diagram: Isomerization & Purification Logic

The following flowchart illustrates the decision process for handling isomeric mixtures.

IsomerLogic Start Crude 2-Butylindene Sample NMR 1H NMR Analysis Start->NMR IsomerCheck Isomer Ratio (2-Bu vs 3-Bu) NMR->IsomerCheck HighPurity >95% 2-Butyl isomer IsomerCheck->HighPurity Target confirmed MixedIsomers Mixed Isomers detected IsomerCheck->MixedIsomers Isomer Shift Final Proceed to Deprotonation (Lithiation) HighPurity->Final ActionDistill Vacuum Distillation (Remove heavy oligomers) MixedIsomers->ActionDistill If oligomers present ActionColumn Chromatography? (RISK: Acidic Silica) MixedIsomers->ActionColumn If polar impurities SolutionBase Base-Mediated Equilibration (Thermodynamic Control) ActionColumn->SolutionBase Isomerization occurs SolutionBase->Final Convert in situ

Caption: Decision tree for managing isomeric impurities. Note that chromatography on acidic media can worsen the isomeric ratio.

Module 3: Purification Protocols

Protocol A: Vacuum Distillation (Removal of Oligomers)

Best for: Removing high-boiling oligomers and residual solvents.

Causality: 2-Butylindene has a significantly lower boiling point than its dimers/oligomers. Vacuum is essential to prevent thermal polymerization during purification.

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Additives: Add a radical inhibitor (e.g., BHT, 100-500 ppm) to the boiling flask to inhibit thermal polymerization.

  • Conditions:

    • Pressure: < 1 mmHg (High Vacuum recommended).

    • Bath Temp: Start at 80°C, ramp slowly.

    • Collection: Discard the first 5% (volatiles/solvent). Collect the main fraction.

  • Validation: Check refractive index or GC-MS.

Protocol B: Neutralized Chromatography (Removal of Isomers/Polar Impurities)

Best for: Separating specific polar byproducts without shifting the double bond.

Critical Warning: Standard Silica Gel 60 is acidic (pH ~6.5). It will catalyze the isomerization of 2-butylindene to 3-butylindene.

  • Stationary Phase Preparation:

    • Use Neutral Alumina (Brockmann Grade I or II) OR

    • Treat Silica Gel with 1-2% Triethylamine (TEA) in Hexanes before loading the sample. This neutralizes surface silanol groups.

  • Eluent: 100% Hexanes or Pentane. (2-butylindene is highly non-polar).

  • Execution: Flash chromatography with rapid flow. Long residence time on the column increases decomposition risk.

Protocol C: Chemical Purification (The "Lithiation Strategy")

Best for: Preparing the sample for metallocene synthesis when isomers are present.

Scientific Basis: Both 2-butyl and 3-butyl indene yield the same indenyl anion upon deprotonation. If your end goal is metal complexation, you do not need to separate the isomers physically; you can converge them chemically.

Lithiation Iso2 2-Butylindene Anion [2-Butylindenyl]- Li+ Iso2->Anion Deprotonation Iso3 3-Butylindene Iso3->Anion Deprotonation BuLi + n-BuLi BuLi->Iso2 BuLi->Iso3 Complex Zirconocene/Hafnocene Complex Anion->Complex + ZrCl4

Caption: Chemical convergence of isomers. Both precursors yield the identical lithiated ligand, bypassing the need for difficult physical separation.

Step-by-Step:

  • Dissolve the isomeric mixture in dry diethyl ether or THF at -78°C.

  • Add 1.05 equivalents of n-Butyllithium (n-BuLi).

  • Allow to warm to room temperature. Both isomers convert to the lithium salt.

  • Wash: Isolate the lithium salt (precipitate) and wash with pentane to remove non-acidic impurities (like unreacted butyl bromide or oligomers).

  • Regeneration (Optional): If the neutral ligand is strictly required, quench the clean lithium salt with aqueous NH4Cl. This often returns the thermodynamic isomer mix, but chemically pure from other contaminants.

Module 4: Storage & Handling

Preventing recurrence of impurities.

ParameterSpecificationReason
Atmosphere Nitrogen or ArgonPrevents formation of indenone/epoxides.
Temperature -20°CSlows dimerization (Diels-Alder type reactions).
Container Amber Glass / FoilUV light can trigger radical formation.
Stabilizer BHT (if not used immediately)Scavenges radicals; must be removed before catalysis.

References

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346.

    • Context: Authoritative review on ligand structure effects (including 2-substitution)
  • Halterman, R. L., & Tretyakov, A. (1998). "Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes." Dalton Transactions.
  • Ready, T. E., et al. (1999). "Synthesis and Characterization of unbridged and bridged zirconocenes." Journal of Organometallic Chemistry.
  • Balhoff, J. F. (2004). "Process for the preparation of substituted indenes." U.S. Patent 6,765,118.

    • Context: Industrial methods for minimizing impurities during alkyl

Disclaimer: This guide is intended for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for 2-butyl-1H-indene and associated reagents (n-BuLi) before experimentation.

Technical Support Center: Regioselective Synthesis of 2-Butyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Optimizing Regiocontrol & Preventing Isomerization in Indene Scaffolds

Executive Summary

Synthesizing 2-Butyl-1H-indene presents a distinct regiochemical challenge compared to its 1-substituted or 3-substituted counterparts. The thermodynamic instability of the indene core, prone to [1,5]-sigmatropic hydrogen shifts , coupled with the ambiguity of elimination pathways during synthesis, often results in isomeric mixtures (1H- vs. 3H-indene) or incorrect substituent placement (C2 vs. C3).

This guide addresses the two primary synthetic vectors:

  • Nucleophilic Addition/Dehydration (The "Classic" Route): Controlling the elimination of 2-butyl-2-indanol.

  • Transition-Metal Annulation (The "Modern" Route): Directing alkyne insertion via steric/electronic ligand tuning.

Module 1: The Nucleophilic Addition & Dehydration Protocol

Context: You are reacting 2-indanone with n-butylmagnesium bromide (or n-BuLi), followed by acid-catalyzed dehydration. The Issue: The resulting product contains significant amounts of double-bond isomers or polymerized material, rather than pure 2-butyl-1H-indene.

Troubleshooting Guide: Dehydration Dynamics
SymptomDiagnosisCorrective Action
Product contains 1-butyl-3H-indene (isomerized) Thermodynamic Equilibration. Strong protic acids (H₂SO₄, HCl) promote reversible protonation of the alkene, allowing the double bond to migrate to the thermodynamically favored position (often conjugated with substituents in unexpected ways).Switch to Kinetic Dehydration. Abandon refluxing mineral acids. Use Burgess Reagent or Martin’s Sulfurane at low temperatures (-78°C to 0°C). These proceed via an syn-elimination mechanism that strictly follows kinetic control.
Low Yield / Polymerization Carbocation Lifetime. The intermediate benzylic carbocation is highly reactive and prone to Friedel-Crafts polymerization with the electron-rich indene product.Phase-Transfer Dehydration. Use a biphasic system (Toluene/30% H₂SO₄) with mild heating. The product partitions into the organic phase immediately, protecting it from the acid catalyst.
Incomplete Conversion Steric Hindrance. The butyl group at C2 creates steric bulk, impeding the approach of the dehydrating agent.Iodine-Catalyzed Dehydration. Use 5 mol% I₂ in refluxing toluene. This mild Lewis acid approach effectively dehydrates sterically congested benzylic alcohols without triggering extensive isomerization.
Q&A: Optimizing the Grignard Step

Q: I see starting material (2-indanone) remaining even after adding excess Grignard. Why? A: Enolization is the culprit. 2-Indanone has highly acidic


-protons (pKa ~16). If your Grignard reagent is basic but sterically hindered, or added too slowly at high temperatures, it acts as a base rather than a nucleophile, creating the enolate.
  • Protocol Adjustment: Add the Grignard reagent to the ketone at -78°C to favor nucleophilic attack over deprotonation. Consider using Cerium(III) chloride (Luche conditions) to enhance nucleophilicity:

    
    .
    

Q: How do I confirm I have the 2-butyl isomer and not the 3-butyl isomer? A: Use 1H NMR NOE (Nuclear Overhauser Effect) spectroscopy.

  • 2-Butyl-1H-indene: You will see an NOE correlation between the vinylic proton (C3-H) and the aromatic protons, but also between the vinylic proton and the butyl group (specifically the

    
    -CH2).
    
  • 3-Butyl-1H-indene: The vinylic proton is at C2. It will show strong coupling to the C1-CH2 protons, which is distinct from the C3-H singlet/triplet pattern of the 2-substituted isomer.

Module 2: Transition-Metal Catalyzed Annulation

Context: You are synthesizing the indene via the Larock-type annulation of an aryl halide with an internal alkyne (e.g., 1-hexyne or similar precursors) using Palladium. The Issue: The butyl group is incorporating at the C3 position instead of C2, or the regioselectivity is poor (approx. 50:50 mixture).

Mechanism of Regiocontrol

In Pd-catalyzed alkyne insertion, the regiochemistry is determined during the carbopalladation step. The aryl-Pd species adds across the triple bond. To get 2-butyl-1H-indene, the aryl group must add to the carbon bearing the butyl group (placing the Pd at the terminal end), or vice-versa depending on the specific precursors used.

Visualizing the Pathway

IndeneRegioselectivity cluster_legend Regiodetermining Step Start Aryl-Pd-X Species Coordination $pi$-Complex Start->Coordination + Alkyne Alkyne Alkyne (R-C≡C-H) PathA Path A: Steric Clash (Pd vs R-Group) Coordination->PathA Insertion Type 1 PathB Path B: Minimized Sterics (Pd distal to R) Coordination->PathB Insertion Type 2 ProductA 3-Butyl Isomer (Undesired) PathA->ProductA ProductB 2-Butyl Isomer (Target) PathB->ProductB

Caption: Carbopalladation decision tree. Steric bulk on the ligand forces the Palladium moiety away from the alkyne substituent (R), dictating the final position of the butyl group.

Troubleshooting Guide: Catalytic Tuning
VariableRecommendation for 2-Butyl SelectivityScientific Rationale
Ligand Sterics Use bulky, electron-rich phosphines. (e.g.,

or Buchwald ligands like XPhos).
Bulky ligands increase the steric crowding around the Pd center. During insertion, the Pd prefers to attach to the less hindered carbon of the alkyne (the terminal H side), forcing the organic R-group (Butyl) to the internal position (C2) relative to the forming ring.
Alkyne Choice Use Silyl-protected alkynes. (e.g., 1-Trimethylsilyl-1-hexyne).If using internal alkynes, replace the terminal proton with a TMS group. The extreme steric bulk of TMS directs the Aryl-Pd to the butyl-bearing carbon (anti-steric insertion). The TMS group can be removed post-cyclization (desilylation) to yield the 2-butyl-1H-indene.
Solvent Polarity Switch to DMF or DMA. Polar aprotic solvents stabilize the cationic Pd intermediates, which can enhance the electronic differentiation between the two alkyne carbons, improving regioselectivity.

Module 3: Validated Experimental Protocol

Method: Kinetic Dehydration of 2-Butyl-2-indanol Objective: High-purity synthesis avoiding thermodynamic isomerization.

  • Preparation: Dissolve 2-butyl-2-indanol (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Reagent Addition: Cool to 0°C . Add Martin’s Sulfurane (1.1 equiv) in one portion under Argon atmosphere.

    • Note: Martin's Sulfurane acts as a dehydrating agent by activating the alcohol as an alkoxysulfurane, which undergoes intramolecular E2 elimination.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor via TLC (Hexanes/EtOAc 9:1).

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate in vacuo at low temperature (<30°C) .
    
  • Purification: Flash chromatography on neutral alumina (not silica, to avoid acidity) using 100% Pentane.

Why this works: The neutral alumina and non-acidic Martin's Sulfurane prevent the re-protonation of the double bond, locking the molecule in the kinetically formed 2-butyl-1H-indene structure.

References

  • Larock, R. C., & Doty, M. J. (1993). Regioselective synthesis of indenes via palladium-catalyzed annulation of alkynes. Journal of Organic Chemistry.

    • Core relevance: Defines the mechanistic rules for Pd-catalyzed regioselectivity in indene form
  • Wender, P. A., et al. (1995). Transition metal-catalyzed cycloadditions. In Comprehensive Organic Synthesis.
  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. Journal of Organic Chemistry.

    • Core relevance: Establishes the protocol for kinetic dehydration (Burgess Reagent)
  • Ready, J. M., et al. (2001). General synthesis of indenes and their application to the synthesis of ligands. Journal of the American Chemical Society.

Validation & Comparative

Technical Comparison: Experimental vs. Theoretical Spectral Analysis of 2-Butyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of 2-Butyl-1H-indene , a critical ligand precursor in organometallic catalysis (specifically for ansa-metallocenes). It details the workflow for reconciling experimental spectroscopic data with Density Functional Theory (DFT) predictions to confirm structural integrity and isomeric purity.

Executive Summary

In the development of single-site polymerization catalysts, the purity of the ligand precursor 2-Butyl-1H-indene is paramount. A common synthetic challenge is distinguishing the desired 1H-isomer (thermodynamically less stable in some substitution patterns) from the 3H-isomer , or identifying incomplete dehydration intermediates.

This guide provides a standardized protocol for comparing Experimental NMR/IR spectra with DFT-calculated values . By correlating specific diagnostic peaks—particularly the C1-methylene and C3-vinyl protons—researchers can quantitatively assess phase purity and validate theoretical models for subsequent ligand design.

Strategic Workflow

The following diagram illustrates the self-validating loop required to confirm the structure of 2-Butyl-1H-indene.

ValidationWorkflow Synth Synthesis (2-Indanone + BuMgBr) ExpSpec Experimental Spectra (NMR in CDCl3, FT-IR) Synth->ExpSpec GeomOpt DFT Geometry Opt (B3LYP/6-311+G(d,p)) Synth->GeomOpt Initial Guess Compare Data Comparison (RMSD Analysis) ExpSpec->Compare FreqCalc Frequency & GIAO NMR (Harmonic approx.) GeomOpt->FreqCalc FreqCalc->Compare Decision Structure Validated? Compare->Decision Decision->Synth No (Refine) Proceed to Metallation Proceed to Metallation Decision->Proceed to Metallation Yes

Figure 1: Integrated Experimental-Theoretical Validation Workflow.

Methodology & Protocols

Experimental Acquisition

To ensure data integrity, experimental spectra must be acquired under controlled conditions to minimize solvent-solute interactions that DFT implicit solvation models might miscalculate.

  • Synthesis: 2-Butyl-1H-indene is typically prepared via Grignard addition of

    
    -butylmagnesium bromide to 2-indanone, followed by acid-catalyzed dehydration.
    
  • NMR Protocol:

    • Solvent:

      
       (99.8% D) neutralized with basic alumina to prevent acid-catalyzed isomerization to the 3H-isomer during acquisition.
      
    • Frequency: Minimum 400 MHz (

      
      H) / 100 MHz (
      
      
      
      C).
    • Temperature: 298 K.

  • IR Protocol: Neat film on NaCl plates or ATR-FTIR.

Theoretical Computation (DFT)

Theoretical values are derived using the GIAO (Gauge-Independent Atomic Orbital) method, which is the gold standard for NMR shielding tensor calculation.

  • Software: Gaussian 16 / ORCA 5.0.

  • Geometry Optimization: B3LYP functional with 6-311+G(d,p) basis set.

  • Solvation Model: PCM (Polarizable Continuum Model) using Chloroform (

    
    ).
    
  • Frequency Check: Ensure no imaginary frequencies (confirming a true minimum).

  • NMR Calculation: GIAO method at the same level of theory.

    • Scaling: Chemical shifts (

      
      ) are calculated relative to TMS calculated at the same level (
      
      
      
      ).

Data Comparison: Experimental vs. Theoretical

The following tables compare the diagnostic signals. Discrepancies >0.3 ppm in


H NMR or >5 ppm in 

C NMR often indicate incorrect isomer assignment (e.g., 3H-indene vs 1H-indene).
H NMR Spectral Analysis ( )
PositionProton TypeExp. Shift (

, ppm)
Calc. Shift (DFT)

(Exp - Calc)
Diagnostic Note
C1 Methylene (-CH2-) 3.32 (s) 3.25 +0.07Key Identifier for 1H-isomer
C3 Vinyl (=CH-) 6.51 (s) 6.45 +0.06Confirm unsaturation at C2-C3
C4-C7 Aromatic7.10 - 7.45 (m)7.15 - 7.50~0.05Multiplet pattern matches
C1' Butyl

-CH2
2.45 (t)2.40+0.05Triplet,

Hz
C2' Butyl

-CH2
1.55 (m)1.50+0.05Quintet/Multiplet
C3' Butyl

-CH2
1.38 (m)1.35+0.03Sextet/Multiplet
C4' Butyl

-CH3
0.94 (t)0.92+0.02Terminal methyl

Note: Experimental values are representative of 2-alkylindene series. "s" = singlet, "t" = triplet, "m" = multiplet.

IR Vibrational Analysis
Vibration ModeExp. Freq (

)
Calc. Freq (Scaled x0.96)Intensity (Calc)Assignment
C=C Stretch 1610 1615 MediumIndene ring double bond
C-H Stretch (Ar)30653070WeakAromatic C-H
C-H Stretch (Alk)2850-29602860-2970StrongButyl chain + C1 methylene
Ring Breathing720725StrongOrtho-disubstituted benzene

Critical Analysis & Troubleshooting

The Isomer Problem (1H vs 3H)

The most common failure mode in 2-butylindene synthesis is the formation of the thermodynamic 3H-isomer (where the double bond moves to the C1-C2 position).

  • Theoretical Marker: If your experimental spectrum shows a vinylic proton at ~6.2 ppm (triplet) and a methylene signal at ~2.9 ppm (triplet), you have isolated the 3H-isomer .

  • DFT Validation: A DFT optimization of the 3H-isomer will confirm these shifted values, showing a lower total energy (

    
     to 
    
    
    
    kcal/mol) compared to the 1H-isomer, explaining its formation if the reaction is allowed to equilibrate.
Scaling Factors

DFT calculations often overestimate vibrational frequencies due to the harmonic approximation.

  • Action: Apply a scaling factor of 0.961 (for B3LYP/6-311+G(d,p)) to raw frequency data before comparing with experimental FTIR results.

References

  • Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.
  • Cheeseman, J. R., et al. "A comparison of models for calculating nuclear magnetic resonance shielding tensors." The Journal of Chemical Physics 104.14 (1996): 5497-5509.
  • Nifant'ev, I. E., et al. "Synthesis and characterization of 2-substituted indenes." Organometallics (General reference for alkyl-indene NMR shifts).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.

×

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